molecular formula C₁₁H₁₉NO₇ B1140256 Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate CAS No. 471242-81-6

Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate

Cat. No. B1140256
M. Wt: 277.27
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate often involves catalytic processes. For example, dimethyl 2-(formylmethyl)butanedioate, a compound with a related structure, can be synthesized through regioselective homogeneous catalytic hydroformylation of dimethyl itaconate using PtCl(SnCl3)[(R,R)-DIOP] as the catalyst precursor. This process demonstrates the intricate catalytic methods that can be applied to synthesize complex esters and related compounds, with varying degrees of enantiomeric excess and optical yields indicating the potential for asymmetric synthesis techniques (Kollár, Consiglio, & Pino, 1987).

Molecular Structure Analysis

The molecular structure of compounds similar to dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate is crucial for understanding their reactivity and physical properties. Detailed molecular structure analysis can be conducted through X-ray crystallography, which reveals the conformation, stereochemistry, and intermolecular interactions of these molecules. For instance, the crystal structure analysis of dimethyl syn-(Z)-2-(4-methyl-phenylmethylene)-3-(1,5,5-trimethylpyrrolidin-2-ylidene)butanedioate sheds light on its constitution and preferred conformation in the solid state, highlighting the differences in conformations of the functional groups (Zellmer, Niewa, Preut, & Kreher, 1997).

Chemical Reactions and Properties

The chemical reactivity of dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate and related compounds can be explored through their participation in various chemical reactions. For example, the hydrocarbonylation of prop-2-en-1-ol catalyzed by [Rh2(O2CMe)4]–PEt3 showcases the production of butane-1,4-diol and 2-methylpropan-1-ol, revealing insights into the reaction mechanisms and the influence of catalytic systems on the selectivity and yield of target products (Simpson, Currie, Andersen, Cole-Hamilton, & Green, 1996).

Scientific Research Applications

Chemical and Biological Applications

Biopolymer Modification and Applications

Research into the modification of xylan, a biopolymer, shows promise for creating new ethers and esters with specific properties. This research demonstrates the potential for chemical modification in creating materials with tailored properties for various applications, such as drug delivery and additive manufacturing (Petzold-Welcke et al., 2014).

Environmental and Safety Assessments

Studies on the environmental distribution and fate of siloxanes, including dimethylsiloxanes and modified siloxanes, highlight the importance of assessing the environmental impact of chemical compounds. Such research is crucial for understanding the persistence and potential ecological effects of various chemicals, guiding their safe and sustainable use (Xiang et al., 2021).

Emerging Chemical Analysis Techniques

Advancements in Analysis Methods

The development of novel sample preparation and analysis methods for phthalates in food and packaging demonstrates the ongoing evolution of analytical chemistry. These advancements are vital for ensuring food safety, regulatory compliance, and the protection of public health (Haji Harunarashid et al., 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, H332, and H335, suggesting that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .

properties

IUPAC Name

dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO7/c1-11(2,3)19-10(16)12-6(8(14)17-4)7(13)9(15)18-5/h6-7,13H,1-5H3,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDATOSTIXPOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C(=O)OC)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501144569
Record name Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate

CAS RN

471242-81-6
Record name Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-, dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471242-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501144569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.